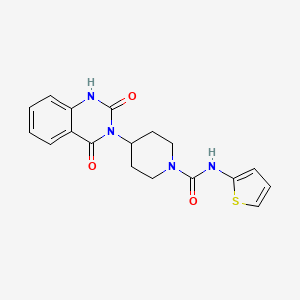
4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of derivatives of quinazolin-3(4H)-yl compounds has been a subject of extensive research due to their potential biological activities. Studies have developed convergent, stereoselective, and economical syntheses for these compounds, demonstrating the assembly of the final drug substance through various routes, including Rh-catalyzed asymmetric hydrogenation and biocatalytic processes (Cann et al., 2012). Furthermore, research on the synthesis of fluoroquinolone-based 4-thiazolidinones (Patel & Patel, 2010) and the creation of benzodifuranyl derivatives as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020) showcase the diverse chemical modifications possible with quinazolinone frameworks.
Biological Activities
Quinazolinone derivatives have been studied for their antimicrobial properties, with several compounds showing promising antifungal and antibacterial activities. For instance, novel 1,2,4-triazole derivatives (Bektaş et al., 2007) and thiazolidinone derivatives (Patel & Patel, 2010) have been synthesized and tested for their efficacy against various microorganisms. Moreover, quinazolinone derivatives with a thiazole ring (Selvakumar & Elango, 2017) showed good antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents.
Pharmacological Applications
The research also extends to the pharmacological domain, where quinazolinone derivatives have been evaluated for their potential as anti-inflammatory, analgesic, and anticancer agents. The synthesis of novel benzodifuranyl derivatives (Abu‐Hashem et al., 2020) and their evaluation as COX-1/COX-2 inhibitors demonstrate the therapeutic relevance of these compounds. Additionally, the development of dihydropyrimidinone derivatives containing piperazine/morpholine moiety (Bhat et al., 2018) through a Biginelli synthesis showcases the innovative approaches taken to enhance the biological efficacy and solubility of these compounds.
Propiedades
IUPAC Name |
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-thiophen-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c23-16-13-4-1-2-5-14(13)19-18(25)22(16)12-7-9-21(10-8-12)17(24)20-15-6-3-11-26-15/h1-6,11-12H,7-10H2,(H,19,25)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXRNYJNCOXMEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
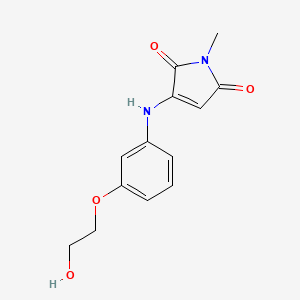
![N-(2-benzoyl-4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2980335.png)
![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2980338.png)
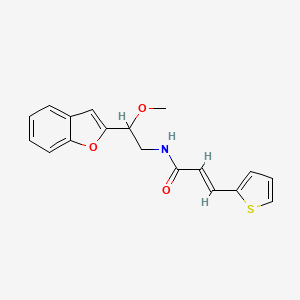
![3-Methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid](/img/no-structure.png)
![N-[2-[(5-Ethyl-1-methylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2980343.png)

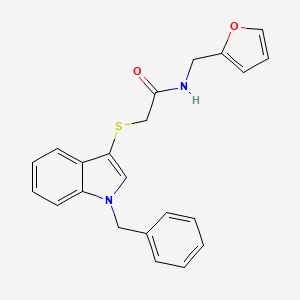
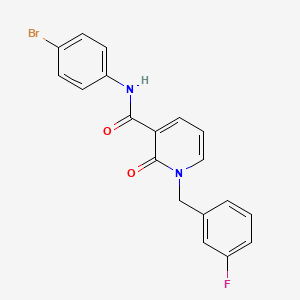

![4-[(3-Propan-2-ylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2980350.png)
![N-(benzo[d]thiazol-6-yl)-3,4-dimethylbenzamide](/img/structure/B2980352.png)

![2-Chloro-5-{[2-nitro-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole](/img/structure/B2980355.png)
